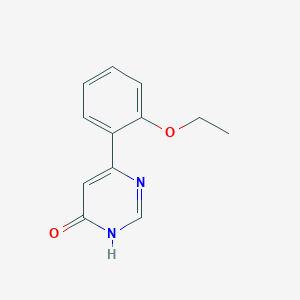

2-(Diethylamino)-N'-hydroxybenzenecarboximidamide

Overview

Description

2-(Diethylamino)-N'-hydroxybenzenecarboximidamide, also known as DEHBC, is a chemical compound that has been studied for its potential applications in scientific research. DEHBC is a derivative of benzimidazole, a five-membered heterocyclic ring with two nitrogen atoms. It is a versatile compound that has been used in the synthesis of various compounds and materials, as well as in the study of biochemical and physiological processes.

Scientific Research Applications

Pharmaceutical Applications

Antinociceptive Properties: This compound has been studied for its potential use in pain management. Research indicates that derivatives of this compound may act as local anesthetics, providing a pathway for the development of new pain relief medications .

Biotechnology

Gene Delivery Systems: In biotechnology, the compound’s derivatives have been explored for their ability to form complexes with DNA, potentially serving as non-viral vectors for gene therapy. This application could revolutionize the way genetic disorders are treated .

Industrial Chemistry

Synthesis of Lidocaine: Industrially, this compound is involved in the synthesis of lidocaine, a common local anesthetic and antiarrhythmic drug. The process benefits from high yields and purity, making it suitable for large-scale production .

Environmental Science

Carbon Dioxide Capture: Derivatives of this compound are being investigated for their role in carbon dioxide capture. This application is crucial in the fight against climate change, as it could lead to more efficient ways of reducing greenhouse gas emissions .

Analytical Chemistry

Chromatographic Analysis: In analytical chemistry, the compound’s derivatives are used as standards in chromatographic methods to quantify pharmaceutical substances, ensuring the quality and safety of medicinal products .

Material Science

Smart Polymer Research: The compound’s derivatives are utilized in the creation of smart polymers that respond to changes in pH and temperature. These materials have potential applications in drug delivery systems and responsive coatings .

Medicinal Chemistry

Antimicrobial Activity: Studies have shown that polymers incorporating this compound exhibit significant antibacterial activity, suggesting its use in developing antimicrobial coatings for medical devices and implants .

Chemical Synthesis

Catalysis: The compound is used in the synthesis of catalysts that facilitate various chemical reactions. This application is vital for the production of numerous chemicals and pharmaceuticals, streamlining manufacturing processes .

properties

IUPAC Name |

2-(diethylamino)-N'-hydroxybenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O/c1-3-14(4-2)10-8-6-5-7-9(10)11(12)13-15/h5-8,15H,3-4H2,1-2H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWRDQZVDUGULLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=CC=C1C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C1=CC=CC=C1/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Diethylamino)-N'-hydroxybenzenecarboximidamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]-3-pyridinaminium chloride](/img/structure/B1493695.png)

![2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B1493697.png)

![6-ethyl-7-methyl-2-pyrrolidin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1493704.png)

![2-(5-Chlorothiophen-2-yl)-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/no-structure.png)